![molecular formula C19H19ClN2O4S B2793332 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE CAS No. 862794-27-2](/img/structure/B2793332.png)
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the furan ring to the oxazole core.
Attachment of the piperidine ring: This step may involve nucleophilic substitution or other suitable reactions to attach the piperidine ring to the oxazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s reactivity and functional groups make it useful in various industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan and oxazole rings can also participate in various binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)imidazole: Contains an imidazole ring instead of an oxazole ring.
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)pyrazole: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE lies in its specific combination of functional groups and rings, which can confer distinct reactivity and biological activity compared to its analogs. The presence of the oxazole ring, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13-8-10-22(11-9-13)19-18(21-17(26-19)16-3-2-12-25-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPCRFCLINAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
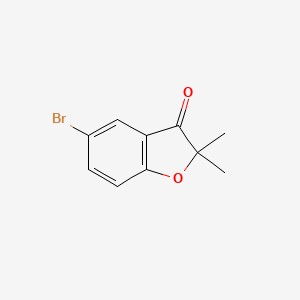
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2793251.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2793256.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
![3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2793260.png)
![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2793261.png)
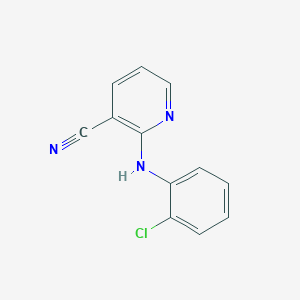
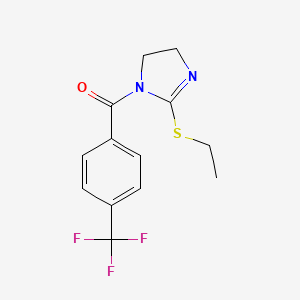
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2793265.png)
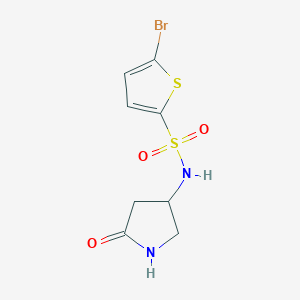
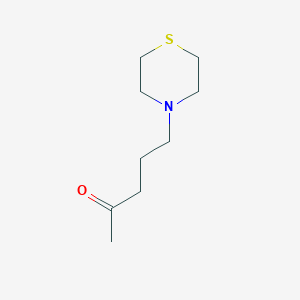
![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)
